N-isopentyl-N-(2-methoxybenzyl)amine
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Overview
Description
N-isopentyl-N-(2-methoxybenzyl)amine is an organic compound with the molecular formula C13H21NO. It is a secondary amine characterized by the presence of an isopentyl group and a 2-methoxybenzyl group attached to the nitrogen atom. This compound is of interest in various fields of chemistry and industry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-isopentyl-N-(2-methoxybenzyl)amine typically involves the reaction of 2-methoxybenzyl chloride with isopentylamine. The reaction is carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, to facilitate the nucleophilic substitution reaction. The reaction is usually conducted in an organic solvent like dichloromethane or toluene at room temperature or slightly elevated temperatures.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure higher yields and purity. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, can optimize the production process. Additionally, purification techniques like distillation or recrystallization are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
N-isopentyl-N-(2-methoxybenzyl)amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imines or oximes.
Reduction: Reduction reactions can convert the compound into primary amines or other reduced derivatives.
Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of new carbon-nitrogen bonds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides are used in substitution reactions, often in the presence of a base.
Major Products Formed
Oxidation: Imines, oximes
Reduction: Primary amines, reduced derivatives
Substitution: New amine derivatives with varied functional groups
Scientific Research Applications
N-isopentyl-N-(2-methoxybenzyl)amine has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of complex molecules and pharmaceuticals.
Biology: The compound can be used in the study of enzyme interactions and as a ligand in biochemical assays.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of N-isopentyl-N-(2-methoxybenzyl)amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator of enzymatic reactions, depending on its structure and the nature of the target. The presence of the methoxy group and the isopentyl chain can influence the binding affinity and specificity of the compound towards its targets.
Comparison with Similar Compounds
Similar Compounds
- N-isopropyl-N-(2-methoxybenzyl)amine
- N-isobutyl-N-(2-methoxybenzyl)amine
- N-isopentyl-N-(4-methoxybenzyl)amine
Uniqueness
N-isopentyl-N-(2-methoxybenzyl)amine is unique due to its specific structural configuration, which imparts distinct reactivity and binding properties. The combination of the isopentyl group and the 2-methoxybenzyl group provides a balance of hydrophobic and hydrophilic characteristics, making it versatile for various applications in research and industry.
Properties
IUPAC Name |
N-[(2-methoxyphenyl)methyl]-3-methylbutan-1-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO/c1-11(2)8-9-14-10-12-6-4-5-7-13(12)15-3/h4-7,11,14H,8-10H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BPXCAPHRSXXDAD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCNCC1=CC=CC=C1OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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